molecular formula C9H15N3S B1422961 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine CAS No. 1247455-59-9

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine

Cat. No.: B1422961
CAS No.: 1247455-59-9
M. Wt: 197.3 g/mol
InChI Key: SJSZICVCNDZNFE-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine is a heterocyclic compound that features a thiazole ring fused with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,3-thiazole with piperazine in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and minimizing environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine
  • 4-Methyl-1,3-thiazole
  • 2-Bromo-3-methylpyridine

Uniqueness

2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)piperazine is unique due to its dual ring structure, which combines the properties of both thiazole and piperazine rings.

Properties

IUPAC Name

4-methyl-2-(2-methylpiperazin-1-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-7-6-13-9(11-7)12-4-3-10-5-8(12)2/h6,8,10H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSZICVCNDZNFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2=NC(=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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